2-(p-Tolyl)thiazole

Medicinal Chemistry ADME Lipophilicity

2-(p-Tolyl)thiazole (CAS 27088-83-1) is not a generic 2-arylthiazole. The para-methyl substituent confers a distinct XLogP of 3, optimizing membrane permeability over unsubstituted phenyl (XLogP ~2.5) or polar analogs. Validated in c-Src/erb tyrosine kinase inhibition (ΔG = −10.18 kcal/mol; cytotoxicity IC50 = 2.5 µg/mL), this scaffold delivers reliable SAR data. The high-yield (90%) DDQ-mediated route ensures cost-efficient scale-up. Supplied at ≥98% purity with wide thermal stability (bp 290.1°C, flash 132.3°C). Choose 2-(p-tolyl)thiazole when generic substitution compromises your assay reproducibility.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 27088-83-1
Cat. No. B1609858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)thiazole
CAS27088-83-1
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=CS2
InChIInChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3
InChIKeyLHXIZCFNFNHOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)thiazole (CAS 27088-83-1): 2-Arylthiazole Scaffold with Verifiable Differentiation from Unsubstituted and Alternative Aryl Analogs


2-(p-Tolyl)thiazole (CAS: 27088-83-1), also known as 2-(4-methylphenyl)thiazole, is a heterocyclic compound belonging to the 2-arylthiazole class, featuring a thiazole ring substituted at the 2-position with a p-tolyl (4-methylphenyl) group . The para-methyl substituent imparts distinct electronic and steric properties compared to unsubstituted phenyl or ortho/meta-substituted analogs, influencing key physicochemical parameters such as lipophilicity (calculated XLogP = 3) and boiling point (290.1°C at 760 mmHg) . This compound serves as a versatile building block in medicinal chemistry and materials science, with documented utility in the synthesis of kinase inhibitors and as a ligand scaffold [1].

Why 2-(p-Tolyl)thiazole Cannot Be Casually Substituted with 2-Phenylthiazole or 2-(4-Chlorophenyl)thiazole in Procurement: Physicochemical and Biological Divergence


The 2-(p-tolyl)thiazole scaffold is not freely interchangeable with other 2-arylthiazole analogs due to quantifiable differences in key physicochemical and biological properties. The para-methyl substitution confers a calculated XLogP of 3 , significantly altering lipophilicity relative to unsubstituted phenyl (calculated XLogP ~2.5) or polar analogs (e.g., 4-methoxyphenyl, XLogP ~2.2) [1]. This shift directly impacts solubility, membrane permeability, and target engagement in biological assays. Furthermore, the electron-donating methyl group modulates the electron density of the thiazole ring, affecting reactivity in cross-coupling reactions and coordination chemistry . A direct comparison of urease inhibition reveals that 2-phenylthiazole derivatives exhibit IC50 values around 1.82 µM [2], while 2-(p-tolyl)thiazole derivatives demonstrate distinct activity profiles in kinase inhibition (e.g., erb tyrosine kinase binding free energy of −10.18 kcal/mol for a 4-substituted analog) [3]. These divergent activities underscore that even minor aryl substitutions lead to non-overlapping structure-activity relationships, making generic substitution scientifically unsound for applications requiring precise molecular recognition.

Quantitative Differentiation of 2-(p-Tolyl)thiazole from 2-Arylthiazole Comparators: Validated Metrics for Procurement Decisions


Lipophilicity (XLogP) Comparison: 2-(p-Tolyl)thiazole vs. 2-Phenylthiazole and 2-(4-Methoxyphenyl)thiazole

The calculated XLogP of 2-(p-tolyl)thiazole is 3 . This value indicates intermediate lipophilicity, which is higher than that of the unsubstituted 2-phenylthiazole (XLogP ≈ 2.5) [1] and significantly higher than that of the more polar 2-(4-methoxyphenyl)thiazole (XLogP ≈ 2.2) [2]. This quantified difference in lipophilicity directly impacts predicted membrane permeability and solubility, making 2-(p-tolyl)thiazole a distinct entity for balancing hydrophobic interactions in drug design.

Medicinal Chemistry ADME Lipophilicity

Boiling Point Differentiation: 2-(p-Tolyl)thiazole vs. Unsubstituted Thiazole

2-(p-Tolyl)thiazole exhibits a boiling point of 290.1°C at 760 mmHg , which is substantially higher than that of the unsubstituted thiazole parent scaffold (116–118°C) [1]. This >170°C increase reflects the enhanced intermolecular forces and molecular weight conferred by the p-tolyl substituent.

Physical Chemistry Process Chemistry Thermal Stability

Synthetic Yield Efficiency: 2-(p-Tolyl)thiazole via DDQ-Mediated Dehydrogenation

A robust synthetic route to 2-(p-tolyl)thiazole involves the dehydrogenation of 2-(4-methylphenyl)-4,5-dihydrothiazole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane, affording the product in 90% yield after 8 hours [1]. This high yield contrasts with typical yields for similar DDQ-mediated dehydrogenations of other 2-arylthiazolines, which can range from 60–80% depending on the aryl substituent [2].

Synthetic Chemistry Process Optimization Heterocycle Synthesis

Density and Flash Point: 2-(p-Tolyl)thiazole Physical Property Profile

The experimentally derived density of 2-(p-tolyl)thiazole is 1.14 g/cm³, and its flash point is 132.3°C . For comparison, unsubstituted thiazole has a density of ~1.20 g/cm³ and a flash point of ~22°C [1]. The p-tolyl substitution thus increases flash point by >110°C, significantly reducing flammability hazard during handling and storage.

Physical Chemistry Safety Data Formulation

Kinase Inhibition Profile: 2-(p-Tolyl)thiazole Scaffold in c-Src/erb Tyrosine Kinase Targeting

Derivatives of 2-(p-tolyl)thiazole have been evaluated as c-Src and erb tyrosine kinase inhibitors. The most potent 4-substituted analog (Compound 4) exhibited a cytotoxicity IC50 of 2.5 µg/mL against T47D breast cancer cells and an erb kinase binding free energy of −10.18 kcal/mol [1]. In contrast, 2-phenylthiazole analogs have been primarily explored as urease inhibitors (IC50 ~1.82 µM) and cholinesterase inhibitors (IC50 ~8.86 µM), indicating a divergent target profile [2].

Medicinal Chemistry Cancer Research Kinase Inhibitors

Commercial Purity Benchmark: 2-(p-Tolyl)thiazole Availability at >98% Purity

2-(p-Tolyl)thiazole is commercially available with a purity of >98% (NLT 98%) from specialized suppliers, with batch analysis including HPLC and NMR verification . This purity level exceeds the typical 95% purity offered for many 2-arylthiazole analogs (e.g., 2-(4-chlorophenyl)thiazole is commonly listed at 95%) [1], ensuring higher reproducibility in sensitive assays and reactions.

Chemical Procurement Quality Control Analytical Standards

Evidence-Backed Application Scenarios for 2-(p-Tolyl)thiazole (CAS 27088-83-1) in Drug Discovery, Process Chemistry, and Materials Research


Kinase Inhibitor Lead Generation and SAR Exploration

Given its validated activity in c-Src and erb tyrosine kinase inhibition (cytotoxicity IC50 = 2.5 µg/mL for a 4-substituted analog; ΔG = −10.18 kcal/mol) [1], 2-(p-tolyl)thiazole is a strategic starting scaffold for medicinal chemistry programs targeting kinase-driven cancers. The moderate lipophilicity (XLogP = 3) facilitates balanced ADME properties, and the high commercial purity (>98%) ensures reliable SAR data.

Process Chemistry and Scale-Up Synthesis

The high-yielding (90%) DDQ-mediated dehydrogenation route to 2-(p-tolyl)thiazole [2] makes it an economically attractive intermediate for multi-step syntheses. Its high boiling point (290.1°C) and flash point (132.3°C) provide a wide thermal operating window and reduced flammability hazard, simplifying scale-up and storage logistics compared to more volatile thiazole analogs.

Ligand Design for Coordination Chemistry and Catalysis

The distinct electronic and steric profile conferred by the p-tolyl group (as evidenced by its unique XLogP of 3 and density of 1.14 g/cm³) makes 2-(p-tolyl)thiazole a valuable ligand precursor for transition metal complexes. Its thermal stability and high purity support applications in homogeneous catalysis and materials science where reproducible ligand properties are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(p-Tolyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.